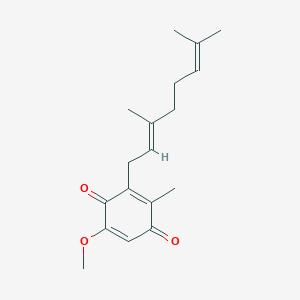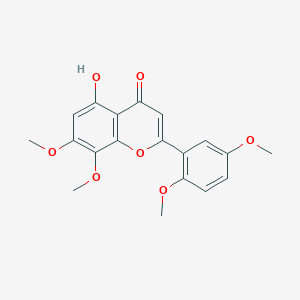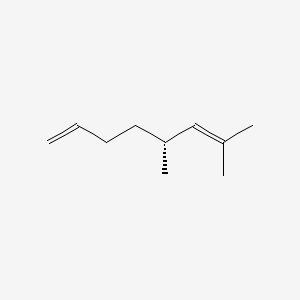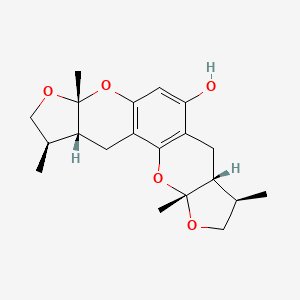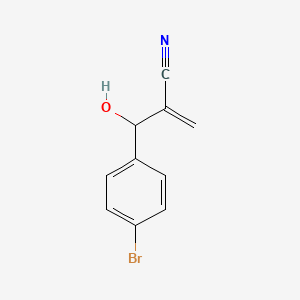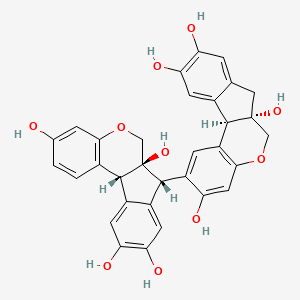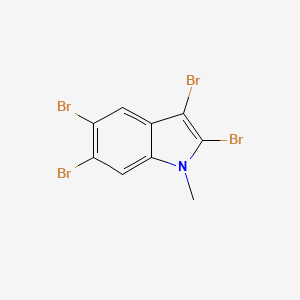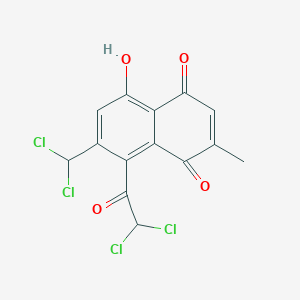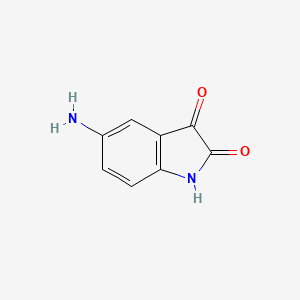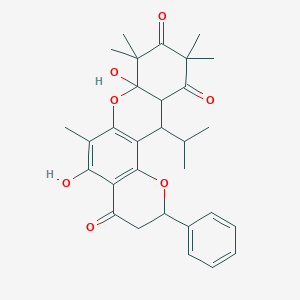
Lumaflavanone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumaflavanone C is an extended flavonoid.
Aplicaciones Científicas De Investigación
Bioactivity and Applications
- Antifeedant and Bioassay Activities : Lumaflavanone C, isolated from Luma chequen leaves, demonstrated notable antifeedant activity against Spodoptera littoralis and brine shrimp (Artemia salina), as well as fungistatic capabilities against Botrytis cinerea (Labbé et al., 2002).
Related Flavonoid Research
While specific studies on Lumaflavanone C are limited, broader research on flavonoids offers insight into potential applications:
- Anti-inflammatory Effects : Luteolin, a flavonoid similar to Lumaflavanone C, has demonstrated significant anti-inflammatory properties in various models, suggesting potential for Lumaflavanone C in similar applications (Aziz, Kim, & Cho, 2018).
- Anticancer and Cancer Preventive Effects : Lupiwighteone, another isoflavone, showed effectiveness in inhibiting growth and inducing apoptosis in human neuroblastoma cells, which may indicate similar potential for Lumaflavanone C in cancer research (Ren et al., 2015).
- Neuroprotective Effects : The flavone Luteolin has been studied for its neuroprotective effects, including antioxidative and cytoprotective properties, suggesting a possible area of exploration for Lumaflavanone C (Ashaari et al., 2018).
- Cardio-Protective Effects : Luteolin has been shown to have cardio-protective effects, potentially relevant for Lumaflavanone C research in cardiovascular diseases (Luo, Shang, & Li, 2017).
Propiedades
Nombre del producto |
Lumaflavanone C |
|---|---|
Fórmula molecular |
C30H34O7 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
5,7a-dihydroxy-6,8,8,10,10-pentamethyl-2-phenyl-12-propan-2-yl-2,3,11a,12-tetrahydropyrano[2,3-a]xanthene-4,9,11-trione |
InChI |
InChI=1S/C30H34O7/c1-14(2)19-21-24(37-30(35)22(19)26(33)28(4,5)27(34)29(30,6)7)15(3)23(32)20-17(31)13-18(36-25(20)21)16-11-9-8-10-12-16/h8-12,14,18-19,22,32,35H,13H2,1-7H3 |
Clave InChI |
RPBFBOLBXRVOGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C3=C1OC4(C(C3C(C)C)C(=O)C(C(=O)C4(C)C)(C)C)O)OC(CC2=O)C5=CC=CC=C5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




